2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid
Overview
Description
2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid is a chemical compound with the molecular formula C10H11F3O2Si and a molecular weight of 248.27 g/mol. This compound is characterized by the presence of trifluoromethyl and trimethylsilyl groups attached to a benzoic acid core. It is widely used in chemical and biological research due to its unique properties and reactivity.
Preparation Methods
One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group . The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl and trimethylsilyl groups can be substituted under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid core can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can yield biaryl compounds .
Scientific Research Applications
2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis . The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of protein function .
Comparison with Similar Compounds
2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid can be compared with other similar compounds such as:
2,4,6-Trifluorobenzoic acid: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
2,4,6-Trifluoro-3-(trimethylsilyl)phenol: Similar structure but with a hydroxyl group instead of a carboxyl group, affecting its reactivity and applications.
2,4,6-Trifluoro-3-(trimethylsilyl)benzaldehyde: Contains an aldehyde group, making it useful in different types of chemical reactions.
The uniqueness of this compound lies in its combination of trifluoromethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2,4,6-trifluoro-3-trimethylsilylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2Si/c1-16(2,3)9-6(12)4-5(11)7(8(9)13)10(14)15/h4H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCRHOMHAQRBFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C(=C1F)C(=O)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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